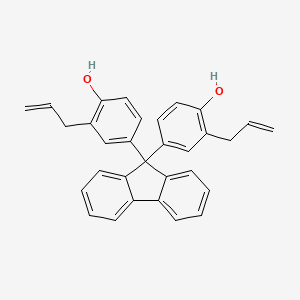![molecular formula C13H19Cl2NO3 B14289146 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol CAS No. 116397-84-3](/img/structure/B14289146.png)
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is a chemical compound with a complex structure that includes a tert-butylamino group, a hydroxypropoxy group, and two chlorine atoms attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorophenol with epichlorohydrin to form an intermediate epoxide. This intermediate is then reacted with tert-butylamine to introduce the tert-butylamino group, followed by hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the tert-butylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenol ring .
Applications De Recherche Scientifique
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group and hydroxypropoxy group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salbutamol: A bronchodilator with a similar tert-butylamino group but different functional groups on the phenol ring.
Terbutaline: Another bronchodilator with structural similarities, including the tert-butylamino group and hydroxypropoxy group.
Adrenaline: A naturally occurring hormone with a similar core structure but different substituents.
Uniqueness
3-[3-(tert-Butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol is unique due to the presence of two chlorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to unique applications and properties .
Propriétés
Numéro CAS |
116397-84-3 |
|---|---|
Formule moléculaire |
C13H19Cl2NO3 |
Poids moléculaire |
308.20 g/mol |
Nom IUPAC |
3-[3-(tert-butylamino)-2-hydroxypropoxy]-2,5-dichlorophenol |
InChI |
InChI=1S/C13H19Cl2NO3/c1-13(2,3)16-6-9(17)7-19-11-5-8(14)4-10(18)12(11)15/h4-5,9,16-18H,6-7H2,1-3H3 |
Clé InChI |
PQHYUPYLKJCCNG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCC(COC1=CC(=CC(=C1Cl)O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


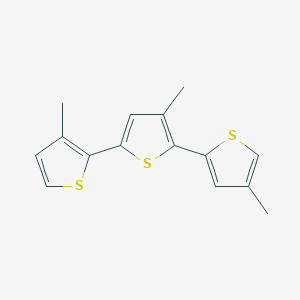

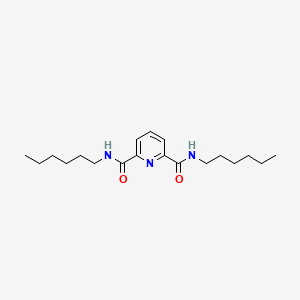
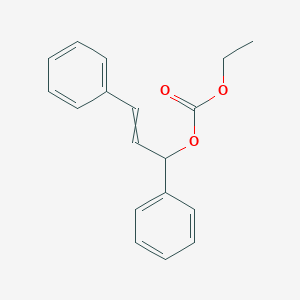
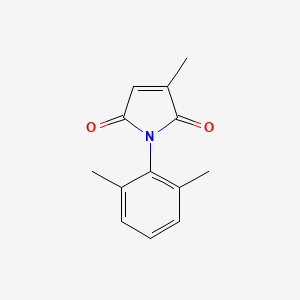
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
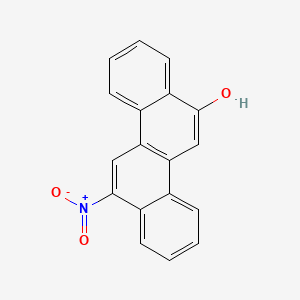
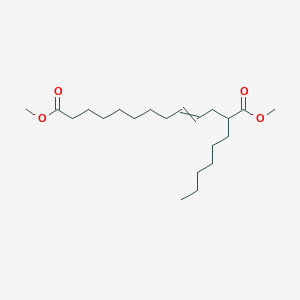
![2-[4-(4'-Methyl[2,2'-bipyridin]-4-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289121.png)
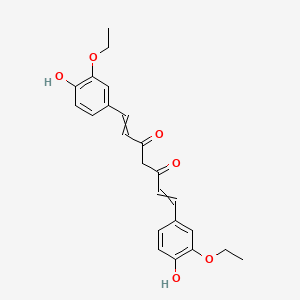

![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
